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molecular formula C8H12O4 B8678378 2-Oxepanone, 5-(acetyloxy)- CAS No. 149427-83-8

2-Oxepanone, 5-(acetyloxy)-

Cat. No. B8678378
M. Wt: 172.18 g/mol
InChI Key: WJXVYYHDXACNNY-UHFFFAOYSA-N
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Patent
US05286875

Procedure details

22.4 g of 4-acetoxycaprolactone were stirred for 1 hour at 330° C. in an autoclave together with 100 g of 25% strength aqueous ammonia. After cooling and depressurizing the autoclave, the reaction product was concentrated on a rotary evaporator (40° C./30 mbar) and purified by short path distillation. In this case, 10.1 g of 5-hydroxyethylpyrrolidone were obtained (61%, based on the 4-acetoxycaprolactone employed) and identified by NMR spectroscopy.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:5]1[CH2:12][CH2:11][O:10][C:8](=[O:9])[CH2:7][CH2:6]1)(=O)C.[NH3:13]>>[OH:10][CH2:11][CH2:12][CH:5]1[NH:13][C:8](=[O:9])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
C(C)(=O)OC1CCC(=O)OCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction product was concentrated on a rotary evaporator (40° C./30 mbar)
DISTILLATION
Type
DISTILLATION
Details
purified by short path distillation

Outcomes

Product
Name
Type
product
Smiles
OCCC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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